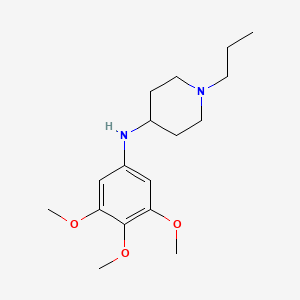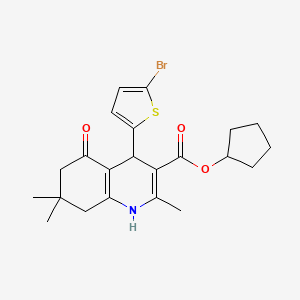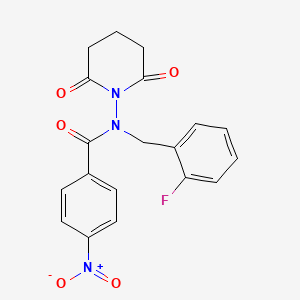
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which play a critical role in regulating gene expression.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves the inhibition of HDAC enzymes. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA in the nucleus. By inhibiting HDAC activity, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to promoting cell cycle arrest, differentiation, and apoptosis, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has also been shown to modulate the immune system, promoting the activation of immune cells that can target and destroy cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in lab experiments is its potent inhibitory activity against HDAC enzymes. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is its potential toxicity, which may limit its usefulness in clinical applications.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict response to HDAC inhibitors, which may help to personalize cancer therapy. Additionally, there is interest in exploring the potential of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in combination with other anticancer agents, which may enhance its effectiveness and reduce toxicity.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves a series of chemical reactions that begin with the condensation of 3,4,5-triethoxybenzoyl chloride with tert-butylhydroxylamine to form the tert-butyl ester of N-(3,4,5-triethoxybenzoyl)-hydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has demonstrated potent antitumor activity against a variety of cancer cell lines.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-7-24-14-10-13(11-15(25-8-2)18(14)26-9-3)19(23)21-17-12-16(27-22-17)20(4,5)6/h10-12H,7-9H2,1-6H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODQFJDXNKSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)
![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)

![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)

![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
